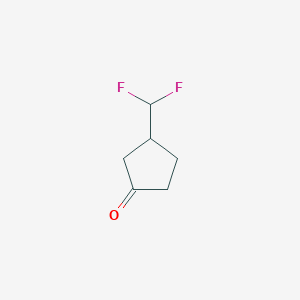

3-(Difluoromethyl)cyclopentan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

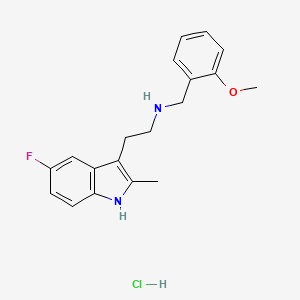

3-(Difluoromethyl)cyclopentan-1-one is a chemical compound with the molecular formula C6H8F2O . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentanone ring with a difluoromethyl group attached . The exact linear structure formula is not provided in the search results .Applications De Recherche Scientifique

Catalytic Oxidative Strategies and Molecular Shape Modulation

One of the primary applications of 3-(Difluoromethyl)cyclopentan-1-one derivatives is in the catalytic 1,3-difunctionalization via oxidative C-C bond activation. This process is pivotal for incorporating electronegative substituents that influence molecular conformation through dipole minimization effects, crucial for modulating molecular shape. The technique employs aryl iodine(I-III) catalysis for the 1,3-oxidation of cyclopropanes, demonstrating the compound's role in generating 1,3-difluorinated products and its impact on dictating molecular conformation (Banik, Mennie, & Jacobsen, 2017).

Novel Isostere for Carboxylic Acid Functional Group

Cyclopentane-1,3-dione, closely related to this compound, has been explored as a novel isostere for the carboxylic acid functional group. This application is significant in drug design, where cyclopentane-1,3-diones substitute for carboxylic acid functional groups, offering a blend of strong acidity, tunable lipophilicity, and structural versatility. Such isosteres have been applied to design potent thromboxane A2 receptor antagonists, underscoring the compound's utility in developing new therapeutics (Ballatore et al., 2011).

Facilitation of Cycloaddition Reactions

This compound derivatives facilitate various cycloaddition reactions under palladium catalysis and visible light photocatalysis, enabling the synthesis of complex organic structures. For instance, palladium-catalyzed trimethylenemethane cycloadditions of olefins activated by the σ-electron-withdrawing trifluoromethyl group allow the formation of exomethylene cyclopentanes. These reactions are pivotal for pharmaceutical, agrochemical, and materials industries, illustrating the compound's role in creating compounds of industrial interest (Trost & Debien, 2015).

Hydrogen Storage Material

Exploring 3-methyl-1,2-BN-cyclopentane, a derivative of this compound, reveals its potential as a hydrogen storage material. This research emphasizes the compound's physical-chemical properties relevant to H2 storage applications, such as viscosity, thermal stability, and gas stream purity, demonstrating its feasibility as a clean and efficient hydrogen storage medium (Luo et al., 2013).

Propriétés

IUPAC Name |

3-(difluoromethyl)cyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c7-6(8)4-1-2-5(9)3-4/h4,6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGASSVCBOUDHJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4E)-4-[(E)-2-chlorobut-2-enylidene]-5-methylidene-1H-imidazol-2-yl]propanoic acid](/img/structure/B2854306.png)

![N-[2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl]prop-2-enamide](/img/structure/B2854312.png)

![N-(4-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2854316.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2854319.png)

![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-cyclopropyl-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2854325.png)

![2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2854326.png)